beta-Amyloid (15-21)

Description

Significance of Beta-Amyloid Peptides in Neurodegeneration Research

Beta-amyloid (Aβ) peptides are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease, a progressive neurodegenerative disorder. bmglabtech.comnih.gov The "amyloid hypothesis" has long been a dominant framework in Alzheimer's research, positing that the accumulation and aggregation of Aβ peptides initiate a cascade of events leading to synaptic dysfunction, neuronal loss, and cognitive decline. bmglabtech.comfrontiersin.org These peptides are derived from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. frontiersin.orgfrontiersin.org While several isoforms of Aβ exist, the 42-residue variant (Aβ42) is considered more prone to aggregation and neurotoxicity compared to the 40-residue variant (Aβ40). rsc.org The transition of Aβ from its soluble, monomeric form to insoluble, aggregated fibrils is a key pathological event. nih.govbmbreports.org These aggregates can disrupt cellular processes, induce oxidative stress, and trigger inflammatory responses, all of which contribute to neurodegeneration. mdpi.comcornell.edu

Identification of Beta-Amyloid (15-21) as a Critical Peptide Segment

Within the full-length Aβ peptide, specific regions play a more significant role in driving the aggregation process. Research has identified the amino acid sequence 15-21 as a critical segment. This region is implicated in the formation of β-sheets, the secondary structure that characterizes amyloid fibrils. nih.gov

Role of Beta-Amyloid (15-21) in Full-Length Amyloid-Beta Aggregation

Studies utilizing proline substitution, a method to disrupt β-sheet formation, have suggested that residues within the 15-21 and 24-32 regions are involved in creating the β-sheet structure essential for aggregation. nih.gov The sequence corresponding to Aβ(16-21) is particularly aggregation-prone. rsc.org The hydrophobic nature of this central core of the Aβ peptide is a driving force in the transition from a soluble to an insoluble, fibrillar state. ox.ac.uk The interaction and stacking of these segments are believed to initiate and propagate the aggregation of the entire Aβ peptide, leading to the formation of the toxic oligomers and fibrils implicated in Alzheimer's disease.

Beta-Amyloid (15-21) as a Model System for Amyloidogenic Mechanisms

Due to its central role in aggregation, the Beta-Amyloid (15-21) fragment serves as a valuable and simplified model system for studying the fundamental mechanisms of amyloidogenesis. Researchers can investigate the kinetics and thermodynamics of its aggregation, the influence of environmental factors, and the structural transitions involved in fibril formation without the complexities of the full-length peptide. This allows for a more focused examination of the specific molecular interactions that drive the initial and most critical steps of amyloid plaque formation. Peptidomimetics derived from this aggregation-prone segment are being explored as potential inhibitors of full-length Aβ42 fibrillization, highlighting the therapeutic potential of understanding this key region. rsc.org

Detailed Research Findings

To provide a clearer understanding of the research surrounding Beta-Amyloid (15-21) and its parent molecules, the following table summarizes key findings from various studies.

| Study Focus | Key Findings | Implication for Beta-Amyloid (15-21) |

| Secondary Structure Analysis | Proline substitution at positions 15-32, except for E22P, hindered aggregation, suggesting residues 15-21 are involved in β-sheet formation. nih.gov | Confirms the structural importance of the 15-21 region for the aggregation of the full-length Aβ42 peptide. |

| Aggregation Inhibition | Peptidomimetics based on the Aβ(16-21) sequence can inhibit the fibrillization of full-length Aβ42. rsc.org | Demonstrates that targeting the 15-21 region is a viable strategy for developing therapeutics to prevent amyloid plaque formation. |

| Modular Aggregation Domain | The Aβ sequence can act as a modular aggregation domain, and a single amino acid substitution (Leu17 to Pro) can abolish this property. researchgate.net | Highlights the critical role of specific residues within the 15-21 segment in driving the aggregation process. |

| Conformational Features | The central hydrophobic core, which includes the 15-21 region, is crucial for the conformational change from α-helix to β-sheet. ox.ac.ukmdpi.com | Underscores the role of the 15-21 sequence in the initial misfolding event that leads to amyloid fibril formation. |

Properties

Molecular Weight |

852 |

|---|---|

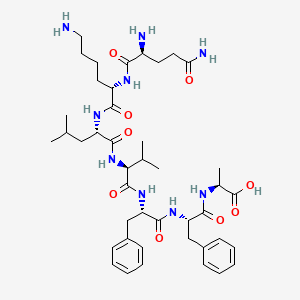

sequence |

QKLVFFA |

Origin of Product |

United States |

Structural Characterization and Conformational Dynamics Research

Conformational Transitions During Self-Assembly

The self-assembly of Aβ(15-21) is a dynamic process marked by significant conformational transitions. These changes are fundamental to the peptide's aggregation into larger, structured assemblies.

Random Coil to Beta-Sheet Conversion

Initially, in aqueous solutions, monomeric Aβ peptides, including the (15-21) region, predominantly exist in a disordered, random coil state. nih.govresearchgate.net The process of aggregation is initiated by a conformational switch from this random coil structure to a β-sheet-rich conformation. researchgate.netnih.govpnas.org This transition is a critical early step in the pathway toward the formation of oligomers and fibrils. nih.govpnas.org Molecular dynamics simulations have shown that this conversion can be a cooperative process, where the approach of two monomers restricts their conformational space and facilitates the formation of a stable β-sheet structure. researchgate.net The kinetics of this transition can be influenced by environmental factors such as the presence of certain surfaces or molecules. acs.org For instance, studies have demonstrated that the presence of specific nanoparticles can modulate the rate of this conformational change and subsequent aggregation. acs.org

Alpha-Helical Intermediates and Membrane-Induced Conformational Changes

While the direct transition from random coil to β-sheet is a primary pathway, evidence suggests the involvement of transient α-helical intermediates in the aggregation process of larger Aβ fragments. nih.govfrontiersin.orgacs.org Although less emphasized for the short Aβ(15-21) fragment alone, the interaction with cellular membranes can induce significant conformational changes. frontiersin.orgfrontiersin.org The membrane environment can facilitate the transition of amyloid peptides to a β-sheet conformation, acting as a nucleation site for aggregation. frontiersin.orgfrontiersin.org Specifically, the lipid bilayer can promote the binding and clustering of Aβ peptides, which in turn can trigger a conformational shift towards a more ordered, β-sheet-rich structure. frontiersin.orgnih.gov Some studies on full-length Aβ have shown that at higher concentrations of certain surfactants, which can mimic a membrane environment, the peptide can adopt an α-helical structure in segments that include residues 15-24. nih.gov This suggests that the local environment plays a crucial role in dictating the conformational landscape of the Aβ peptide.

Oligomeric and Fibrillar Architecture Analysis

The aggregation of Aβ(15-21) leads to the formation of distinct oligomeric and fibrillar structures, each with specific architectural features.

Structural Models of Beta-Amyloid (15-21) Oligomers

Amyloid oligomers are considered key species in the aggregation pathway. nih.gov To understand their structure, researchers have utilized techniques like X-ray crystallography on modified peptides containing the Aβ(15-23) sequence. nih.gov These studies have revealed that the peptide can form hydrogen-bonded β-sheets that assemble into tetramers with a cruciform structure. nih.gov These tetramers, consisting of eight β-strands in a two-layered assembly, can further organize into larger dodecamers. nih.gov Molecular modeling based on these crystallographic structures suggests that the natural Aβ peptide could form similar oligomeric assemblies. nih.gov These models provide a structural basis for understanding the early stages of Aβ aggregation.

Fibril Morphology and Ultrastructure of Beta-Amyloid (15-21) Aggregates

Mature amyloid fibrils formed from Aβ peptides, including the (15-21) region, are characterized by a cross-β sheet architecture where β-strands run perpendicular to the fibril axis. pnas.org Proline scanning mutagenesis studies on Aβ(1-40) have identified the segment from residues 15-21 as a highly structured region likely forming part of the β-sheet core of the fibril. nih.gov The morphology of these fibrils can be diverse, a phenomenon known as polymorphism. pnas.org Environmental factors and the presence of lipids can influence the final fibril structure. mdpi.comschroderlab.org For example, cryo-electron microscopy (cryo-EM) has revealed that the β-strand formed by residues Q15 to A21 is a common and conserved feature in various Aβ fibril structures. schroderlab.org

Advanced Spectroscopic and Microscopic Methodologies

A variety of sophisticated techniques are employed to study the structure and dynamics of Aβ(15-21) aggregation.

Advanced Methodologies for Aβ(15-21) Analysis

| Methodology | Application in Aβ(15-21) Research | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating atomic-resolution structures of monomers, oligomers, and fibrils in solution and solid-state. nih.govnih.gov | Can identify residues participating in β-sheet structures and characterize conformational changes. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Monitoring secondary structure changes (random coil, α-helix, β-sheet) during aggregation. nih.govrsc.org | Tracks the transition from random coil to β-sheet, a hallmark of amyloid formation. rsc.org |

| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution 3D structure of amyloid fibrils. mdpi.comnih.gov | Has revealed the detailed architecture of different fibril polymorphs, highlighting the role of the 15-21 segment. mdpi.comschroderlab.org |

| Atomic Force Microscopy (AFM) | Visualizing the morphology of individual oligomers and fibrils and probing intermolecular forces. researchgate.netacs.org | Allows for the characterization of oligomer stability and the observation of fibril growth in real-time. researchgate.net |

| X-ray Crystallography | Obtaining atomic-level structural information of stabilized oligomers. nih.gov | Has provided detailed models of oligomeric assemblies of Aβ fragments. nih.gov |

| Fluorescence Microscopy | Imaging amyloid aggregates using fluorescent probes. sciopen.comacs.org | Techniques like super-resolution microscopy can visualize the growth of individual fibrils. acs.org |

| Raman Spectroscopy | Analyzing the vibrational modes of the peptide backbone to detect conformational changes. frontiersin.org | Can identify shifts from α-helix to β-sheet structures during aggregation. frontiersin.org |

These advanced methodologies have been instrumental in providing a detailed picture of the structural transitions and architectures of Aβ(15-21) aggregates, from the initial misfolding of monomers to the formation of mature fibrils.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and peptides in solution. jasco-global.com This technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the regular, repeating structures within a peptide chain, such as α-helices and β-sheets. pnas.org

In the study of amyloidogenic peptides, CD spectroscopy is instrumental in monitoring conformational changes that occur during aggregation. jasco-global.com For instance, the transition from a random coil or α-helical conformation to a β-sheet structure, a hallmark of amyloid fibril formation, can be readily observed. bibliotekanauki.pl The CD spectrum of a peptide rich in β-sheets typically shows a minimum around 217-220 nm and a maximum near 195 nm. bibliotekanauki.pl

Research on fragments of the amyloid-beta peptide, such as Aβ(11-28), has utilized CD spectroscopy to investigate the influence of specific mutations and solvent conditions on secondary structure. bibliotekanauki.pl In environments that promote α-helical structures, like hexafluoro-2-propanol (HFIP), some peptide variants surprisingly exhibit a significant amount of β-sheet conformation. bibliotekanauki.pl The process of aggregation, often induced by the addition of water to an HFIP solution, can be tracked by the changes in the CD signal, providing evidence for an α-helix-containing intermediate in the aggregation pathway. bibliotekanauki.pl The ability to quantitatively estimate the percentage of different secondary structures makes CD spectroscopy a valuable method for understanding the initial stages of amyloid formation. jasco-global.compnas.org

| Peptide Variant | Solvent Condition | Predominant Secondary Structure | Key Observation |

| Aβ(11–28) Wt | 90% H2O/10% HFIP | β-sheet | Indicates advanced aggregation. bibliotekanauki.pl |

| Aβ(11–28) Arctic Mutant | HFIP-H2O mixtures | Unstructured (Random Coil) | The glycine (B1666218) mutation increases flexibility. bibliotekanauki.pl |

| Flemish Mutant | HFIP-H2O mixtures | α-helical | Showed the least aggregation among studied variants. bibliotekanauki.pl |

| Aβ(1-42) | TFE solution | α-helical | Conformational state before aggregation. |

| Aβ(1-42) | Cast film from TFE solution | β-sheet | Demonstrates conformational change upon aggregation into a solid phase. researchgate.net |

Fluorescence Techniques (e.g., Thioflavin T) for Aggregation Monitoring

Fluorescence spectroscopy, particularly using the dye Thioflavin T (ThT), is a cornerstone for monitoring the kinetics of amyloid aggregation. royalsocietypublishing.orgmdpi.com ThT exhibits a significant increase in its fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.com This property allows for real-time tracking of fibril formation. researchgate.net

The aggregation process is typically characterized by a sigmoidal curve, consisting of a lag phase (nucleation), an elongation phase (fibril growth), and a plateau phase (equilibrium). acs.org The fluorescence intensity of ThT is directly proportional to the amount of amyloid fibrils formed, making it an excellent quantitative measure. royalsocietypublishing.orgroyalsocietypublishing.org Studies have shown that the optimal ThT concentration for monitoring aggregation kinetics is typically in the range of 20-50 µM, as higher concentrations can sometimes influence the aggregation process itself. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net

By combining ThT fluorescence assays with other techniques, researchers can gain a more comprehensive understanding of the multistage aggregation process. mdpi.com For example, correlating ThT fluorescence with particle size distribution measurements can help to distinguish between different stages of aggregation, from the initial formation of small oligomers to the growth of mature fibrils. mdpi.com

| Stage of Aggregation | ThT Fluorescence | Structural Characteristics |

| Initial/Lag Phase | Weak | Monomeric proteins and/or non-specific aggregates. mdpi.com |

| Nucleation/Elongation Phase | Increasing | Formation of oligomers and protofibrils. acs.org |

| Mature Fibril Formation | Strong, plateaus | Rich in β-sheet structures, high-affinity binding sites for ThT. mdpi.com |

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) for Morphological Studies

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are indispensable techniques for visualizing the morphology of amyloid aggregates at the nanoscale. researchgate.net These methods provide direct evidence of the fibrillar nature of beta-Amyloid (15-21) assemblies and allow for the characterization of their size and shape.

Transmission Electron Microscopy (TEM) offers high-resolution images of negatively stained fibrils, often revealing a twisted or helical morphology. nih.govresearchgate.net The apparent width and periodicity of these twists can be measured, providing insights into the protofilament arrangement within the mature fibril. nih.gov

Atomic Force Microscopy (AFM) allows for the imaging of amyloid species in both air and liquid environments, providing three-dimensional topographical information. nih.govresearchgate.net This is particularly useful for studying the early stages of aggregation, where fragile protofibrillar structures can be visualized. researchgate.netnih.gov In situ AFM studies have enabled the direct observation of fibril formation on different surfaces, revealing that aggregation can be influenced by the properties of the substrate. nih.gov For instance, on hydrophobic surfaces like graphite, Aβ peptides can self-assemble into ordered β-sheets. nih.gov AFM can also be used to measure the height and length of fibrils, helping to classify them as protofibrils or mature fibrils. acs.org

| Technique | Information Provided | Key Findings for Amyloid-β |

| Transmission Electron Microscopy (TEM) | High-resolution 2D images of fibril morphology. | Reveals twisted, helical structures and allows for measurement of periodicity. nih.govresearchgate.net |

| Atomic Force Microscopy (AFM) | 3D topographical images in air or liquid. | Enables visualization of early-stage aggregates (protofibrils) and the influence of surfaces on aggregation. researchgate.netnih.gov |

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination

Recent advancements in Cryo-Electron Microscopy (Cryo-EM) have revolutionized the field of structural biology, enabling the determination of amyloid fibril structures at near-atomic resolution. pnas.orgmdpi.com This technique involves flash-freezing hydrated samples in vitreous ice, preserving them in a near-native state for imaging.

Cryo-EM studies of amyloid-beta fibrils have revealed a remarkable degree of polymorphism, with different fibril morphologies arising from distinct molecular conformations and packing arrangements. pnas.org For example, studies on Aβ42 fibrils derived from brain tissue have identified polymorphs with different helical handedness and protomer conformations, described as ν-shaped and υ-shaped. pnas.org These structures are stabilized by a network of intra- and inter-subunit interactions. pnas.orgmdpi.com

The high-resolution models obtained from cryo-EM data provide detailed insights into the architecture of the fibril core, including the arrangement of β-strands, the location of turns and loops, and the specific amino acid residues involved in stabilizing the structure. mdpi.comschroderlab.org For instance, a common feature in many Aβ fibril structures is a β-strand formed by residues 15-21. schroderlab.org Cryo-EM has also been instrumental in identifying different protofilament arrangements, such as the two-protofilament structures observed in many Aβ fibrils. mdpi.com

| Fibril Type | Resolution | Key Structural Features |

| Aβ40 (J-shaped) | 3.3 Å | Left-handed cross-β structure with two protofibrils; stabilized by salt bridges like D1-K28 and R5-E22. mdpi.com |

| Aβ42 (Type A) | 2.83 Å | Right-handed twist; ν-shaped conformation of residues 12-42. pnas.org |

| Aβ42 (Type B) | 2.77 Å | Left-handed twist; υ-shaped conformation of residues 2-42. pnas.org |

| Arctic Aβ Fibril | 3.0 Å | Helical twist with a crossover distance of ~66 nm. biorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules at the atomic level. nih.gov Both solution-state and solid-state NMR have been extensively used to study amyloid-beta peptides. nih.gov

Solid-state NMR (ssNMR) is particularly well-suited for studying insoluble amyloid fibrils. It has been instrumental in establishing the "cross-β" structure, where β-strands run perpendicular to the fibril axis. nih.gov ssNMR can determine the register of the β-sheets (parallel or antiparallel) and identify the specific amino acid residues that form the β-strand and turn regions. nih.gov Studies on Aβ fibrils have shown that they typically consist of in-register parallel β-sheets. nih.gov Furthermore, ssNMR can probe the dynamics of the fibril structure, revealing that while the core β-sheet regions are rigid, the N- and C-terminal domains often exhibit significant flexibility. nih.gov

Solution-state NMR is used to study the monomeric and early oligomeric states of Aβ. acs.org It can characterize the transient secondary structures present in the monomeric state and monitor the changes that occur upon oligomerization. acs.org For example, NMR studies have shown that while monomeric Aβ is largely disordered, it can transiently form β-sheet structures. acs.orgacs.org Pressure-jump NMR experiments have been used to study the thermodynamics and kinetics of oligomer formation, providing insights into the early, often invisible, stages of aggregation. acs.org

| NMR Technique | Sample State | Information Obtained | Key Findings for Amyloid-β |

| Solid-State NMR (ssNMR) | Insoluble Fibrils | Cross-β structure, β-sheet register, residue-specific dynamics. | Fibrils have in-register parallel β-sheets; core is rigid, termini are flexible. nih.govnih.gov |

| Solution-State NMR | Monomers, Oligomers | Transient secondary structure, oligomerization kinetics, residue-specific dynamics. | Monomeric Aβ is largely disordered but can form transient β-sheets; N-terminal residues show high flexibility. acs.orgacs.org |

Interactions of Beta Amyloid 15 21 with Biological Milieus

Membrane Interaction Research

The interaction of Aβ peptides with neuronal membranes is considered a key event in the progression of Alzheimer's disease. The Aβ(15-21) fragment, containing a highly hydrophobic core, plays a significant role in these interactions.

Research has shown that beta-amyloid peptides, including fragments like Aβ(15-21), readily associate with lipid bilayers and model membranes. nih.govplos.org The initial interaction is often driven by electrostatic forces between the peptide and the membrane surface, particularly with negatively charged lipids. rsc.org Following this initial binding, the peptide can insert itself into the lipid bilayer. nih.govplos.org This association is not merely a surface-level interaction; studies have demonstrated that Aβ can penetrate the hydrophobic core of the membrane. nih.gov The process often involves a conformational change in the peptide, from a random coil in solution to a more structured state, such as a β-sheet, upon membrane binding. nih.gov The hydrophobic sequence LVFFA (residues 17-21) within the Aβ(15-21) fragment is identified as crucial for aggregation and neurotoxicity. schroderlab.org

The stability and composition of the membrane itself influence the nature of these interactions. For instance, Aβ has been shown to require a negatively charged membrane for binding in some experimental setups. acs.org The use of model membranes, such as those composed of DOPS/DOPE, has been instrumental in studying these interactions due to their stability and relevance to brain lipid compositions. acs.org

| Membrane Component | Observed Interaction with Aβ(15-21) fragment | Key Findings |

|---|---|---|

| Negatively Charged Phospholipids (e.g., DOPS) | Facilitates initial binding and adsorption. rsc.org | Electrostatic interactions are a primary driving force for association. rsc.org |

| Zwitterionic Phospholipids (e.g., POPC) | Can support pore formation, though initial binding may be weaker than with anionic lipids. | The type of lipid can affect the shape and properties of Aβ-induced pores. nih.gov |

| Lipid Bilayers (General) | Insertion and aggregation within the membrane. nih.govschroderlab.org | The hydrophobic core of Aβ(15-21) is critical for these processes. schroderlab.org |

The specific lipid composition of the membrane plays a pivotal role in modulating the interaction with Aβ peptides.

Cholesterol: Cholesterol is a key component of neuronal membranes and significantly influences Aβ interactions. frontiersin.orgmdpi.com It can promote the binding of Aβ to the membrane surface and facilitate its insertion into the bilayer. frontiersin.org Some studies suggest that cholesterol can increase the ordering of the lipid bilayer, creating an environment that is more conducive to Aβ aggregation. nih.gov The presence of cholesterol in lipid rafts, specialized membrane microdomains, is thought to be particularly important for Aβ aggregation and toxicity. frontiersin.orgnih.gov However, the role of cholesterol can be complex, with some studies suggesting it can also have a protective effect by preventing Aβ from inserting into the bilayer and instead promoting its aggregation on the surface in less toxic forms. frontiersin.org

Sphingomyelin (B164518): Sphingomyelin, another crucial component of lipid rafts, is also implicated in Aβ interactions. nih.govplos.org It can bind to Aβ on the cell membrane surface, potentially initiating the fibrillation process. nih.gov The presence of sphingomyelin, along with cholesterol, in lipid rafts creates an environment that enhances Aβ binding and aggregation. nih.govmdpi.com

Gangliosides: Gangliosides, particularly GM1, are known to interact with Aβ and are considered to be important in initiating its aggregation on neuronal membranes. frontiersin.orgmdpi.comnih.gov Aβ can bind to GM1-containing clusters in lipid rafts, which can induce a conformational change in the peptide to a β-sheet structure, promoting aggregation. frontiersin.orgmdpi.com The interaction with GM1 can lead to the formation of toxic Aβ aggregates. mdpi.com However, some research also suggests that at physiological concentrations, GM1 might inhibit the binding of Aβ to sphingomyelin and have neuroprotective properties. nih.gov

| Lipid Component | Effect on Aβ Interaction | Reported Mechanism |

|---|---|---|

| Cholesterol | Promotes binding and aggregation, can influence insertion into the bilayer. frontiersin.orgnih.gov | Modulates membrane fluidity and organization, particularly within lipid rafts. frontiersin.orgnih.gov |

| Sphingomyelin | Initiates fibrillation and enhances aggregation in combination with cholesterol. nih.govmdpi.com | Provides binding sites for Aβ on the membrane surface. nih.gov |

| Ganglioside GM1 | Induces conformational changes and promotes aggregation into toxic species. frontiersin.orgmdpi.com | Acts as a nucleation center for Aβ aggregation within lipid rafts. mdpi.comnih.gov |

The interaction of Aβ(15-21) and related peptides with membranes can lead to significant disruption of the bilayer's integrity. Several mechanisms have been proposed to explain how these peptides induce membrane perturbation and increase permeability.

One prominent mechanism is the "carpet model," where the peptides accumulate on the surface of the lipid bilayer. frontiersin.orgnih.gov This binding can cause mechanical stress and thinning of the membrane, leading to a loss of integrity and leakage of cellular contents. frontiersin.org Another proposed mechanism involves a "detergent-like" effect, where the peptides solubilize the membrane, causing its disruption. frontiersin.orgnih.gov

Furthermore, the aggregation of Aβ on the membrane surface is a key factor in inducing damage. schroderlab.org Kinetic studies suggest that membrane content leakage can occur even before the formation of mature fibrils, indicating that early-stage oligomers are potent in disrupting the membrane. nih.gov The insertion of Aβ into the membrane can also displace lipid molecules and alter the physical properties of the bilayer, contributing to its permeabilization. rsc.org This disruption can lead to an influx of ions, such as calcium, which can trigger downstream toxic events within the cell. nih.gov

A significant body of evidence supports the "amyloid channel hypothesis," which posits that Aβ peptides can self-assemble within the lipid bilayer to form pore-like structures or ion channels. acs.orgpnas.orgnih.gov These channels can disrupt cellular ion homeostasis, a key aspect of Aβ-induced neurotoxicity. pnas.orgresearchgate.net The formation of these pores is thought to be a direct mechanism by which Aβ exerts its toxic effects.

These amyloid-associated channels are often heterogeneous in nature, displaying multiple conductance states. acs.org This variability may be due to the formation of channels from different oligomeric species of the peptide. acs.org The structure of these pores is believed to be rich in β-sheets, with the peptides arranged in a barrel-like fashion, where the hydrophobic residues face the lipid core of the membrane and the more polar residues line the aqueous pore. acs.org

The formation of these channels is influenced by the membrane composition. For instance, the presence of anionic lipids can facilitate the formation of calcium-permeable channels. mdpi.com These channels allow the unregulated passage of ions, most notably calcium, across the cell membrane. nih.govmdpi.com The resulting disruption of calcium homeostasis is a critical event that can lead to a cascade of detrimental cellular responses, including mitochondrial dysfunction and apoptosis. nih.govcell-stress.com

Mechanisms of Membrane Perturbation and Permeability Induction

Protein-Protein Interaction Studies

The aggregation of Aβ is not an isolated event and can be influenced by interactions with other amyloidogenic proteins.

There is growing evidence for a "cross-talk" between different amyloidogenic proteins, where the aggregation of one can influence the aggregation of another.

Alpha-Synuclein (B15492655): Studies have shown that Aβ peptides can promote the aggregation of alpha-synuclein, the protein primarily associated with Parkinson's disease. mdpi.com This interaction appears to be driven by the hydrophobic regions of both peptides. mdpi.com The presence of Aβ can accelerate the formation of alpha-synuclein fibrils. mdpi.com In vivo studies using transgenic mice have demonstrated that the presence of Aβ can enhance the accumulation of alpha-synuclein deposits. nih.govpnas.org This suggests a synergistic relationship where the pathologies of Alzheimer's and Parkinson's diseases may be linked at a molecular level. nih.gov Some research indicates that soluble species of both Aβ and alpha-synuclein can interact to promote oligomerization while inhibiting the formation of mature fibrils. nih.gov

Tau: The relationship between Aβ and tau, the protein that forms neurofibrillary tangles in Alzheimer's disease, is well-established. Aβ accumulation is believed to be an upstream event that triggers the hyperphosphorylation and subsequent aggregation of tau. mdpi.com Evidence suggests that Aβ and tau can co-localize within neurons and that Aβ can directly or indirectly lead to tau pathology. mdpi.com

Interactions with Cellular Receptors and Signaling Proteins

The beta-amyloid (Aβ) peptide, in its various forms (monomeric, oligomeric, and fibrillar), interacts with a multitude of cell surface receptors, influencing neuronal and glial cell functions. nih.gov These interactions can trigger a range of cellular responses, from clearance of the peptide to the induction of inflammatory pathways and synaptic dysfunction.

Several key receptors have been identified to bind Aβ. The Receptor for Advanced Glycation Endproducts (RAGE) is a significant neuronal receptor that, upon binding Aβ, can induce macrophage-colony stimulating factor (M-CSF) production through an oxidant-sensitive, NF-κB-dependent pathway. pnas.org This interaction contributes to a proinflammatory cascade. pnas.org Another critical receptor is the LDL receptor-related protein-1 (LRP-1), which plays a role in the clearance of Aβ, with pericytes rapidly removing the peptide via this receptor. imrpress.com The binding of Aβ to LRP-1 can be facilitated by co-receptors such as the prion protein (PrPC) and heparan sulfate (B86663) proteoglycans (HSPG). nih.gov

Microglial cells, the resident immune cells of the brain, express scavenger receptors like SCARA1 and SCARA2, which have a high affinity for both soluble and fibrillar Aβ and are involved in its phagocytosis and clearance. nih.gov The macrophage receptor with collagenous structure (MARCO) also binds Aβ and activates the ERK1/2 signaling pathway, which can lead to a reduction in inflammation. nih.gov

The interaction of Aβ with ionotropic glutamatergic receptors, such as the NMDA and AMPA receptors, is also well-documented. nih.gov Binding of extracellular Aβ can lead to an increase in NMDA receptor endocytosis. nih.gov Furthermore, insulin (B600854) and its signaling pathways have been shown to modulate the trafficking of the amyloid precursor protein (βAPP) and the levels of intracellular and extracellular Aβ, an effect mediated by the mitogen-activated protein (MAP) kinase pathway. jneurosci.org

The following table summarizes the key cellular receptors that interact with beta-amyloid and the primary signaling pathways involved.

| Receptor | Interacting Aβ Form | Primary Cell Type | Key Signaling Pathway(s) |

| RAGE | Monomeric, Oligomeric, Fibrillar | Neurons, Pericytes | NF-κB, MAPK, GSK-3 pnas.orgimrpress.com |

| LRP-1 | Monomeric, Oligomeric | Neurons, Pericytes, Astrocytes | Endocytosis-mediated clearance nih.govimrpress.comnih.gov |

| SCARA1/2 | Soluble, Fibrillar | Microglia | Phagocytosis and clearance nih.gov |

| MARCO | Fibrillar | Microglia | ERK1/2 nih.gov |

| NMDA Receptor | Oligomeric | Neurons | Endocytosis, Calcium influx nih.gov |

| Prion Protein (PrPC) | Oligomeric | Neurons | Fyn kinase, mGluR5 nih.gov |

| Insulin Receptor | Not directly with Aβ, but influences βAPP | Neurons | MAP Kinase jneurosci.org |

Metal Ion Interactions

The interaction of beta-amyloid peptides with metal ions, particularly transition metals, is a critical factor in its aggregation and potential toxicity.

Coordination Chemistry of Beta-Amyloid (15-21) with Transition Metals (Cu, Zn, Ag)

Transition metal ions like copper (Cu), zinc (Zn), and silver (Ag) have been shown to coordinate with specific residues within the N-terminal region of the Aβ peptide. nih.govresearchgate.net The primary coordination sites for these metals often involve the imidazole (B134444) rings of the three histidine residues (His6, His13, and His14). nih.govresearchgate.netrsc.org

Copper (Cu2+): Copper ions bind with high affinity to Aβ. rsc.orgplos.org The coordination sphere of Cu(II) bound to Aβ typically involves three nitrogen (N) donor atoms and one oxygen (O) donor atom. pnas.org Paramagnetic NMR studies have been instrumental in defining the structure of the Cu(II)-Aβ complex, revealing that the metal ion is bound in the N-terminus. acs.orgnih.gov This interaction is redox-active and can lead to the production of reactive oxygen species (ROS). rsc.orgnih.gov

Zinc (Zn2+): Zinc ions also coordinate with the N-terminal region of Aβ, with key binding sites identified as Asp1, His6, His13, and His14. nih.gov Unlike copper, which can form intramolecular complexes, zinc ions have a tendency to form intermolecular complexes, cross-linking multiple Aβ peptides. mdpi.com

Silver (Ag+): Monovalent silver ions have been shown to bind to monomeric Aβ, with the three histidine residues being involved in the coordination. nih.gov Studies using NMR spectroscopy on 15N-labeled Aβ40 have shown that the addition of silver nitrate (B79036) leads to a concentration-dependent loss of signal intensity around residues 10-15, indicating interaction in this region. researchgate.net

A summary of the coordination details is presented in the table below.

| Metal Ion | Key Coordinating Residues | Coordination Nature |

| Copper (Cu2+) | His6, His13, His14, N-terminal amine, Asp1, Tyr10, Glu11 nih.govrsc.orgpnas.orgacs.org | Intramolecular, Redox-active rsc.orgmdpi.com |

| Zinc (Zn2+) | Asp1, His6, His13, His14 nih.gov | Intermolecular cross-linking mdpi.com |

| Silver (Ag+) | His6, His13, His14, possibly Asp1 nih.gov | Binds to monomeric Aβ nih.govnih.gov |

Influence of Metal Ions on Aggregation Kinetics and Pathways

Metal ions significantly modulate the aggregation kinetics of Aβ in a concentration-dependent manner. acs.orgacs.org

Low Concentrations: At low, substoichiometric concentrations, Cu(II), Zn(II), and Ag(I) have been shown to retard the fibrillization of Aβ. acs.orgacs.orgunifi.it This inhibition is primarily achieved by reducing the rate of fibril-end elongation. nih.govacs.orgunifi.it The metal ions bind to monomeric Aβ, forming an aggregation-inert complex that effectively reduces the pool of aggregation-prone monomers. nih.govnih.govacs.org Interestingly, this specific inhibition of fibril-end elongation may lead to an increased generation of potentially toxic oligomers. nih.govacs.org

High Concentrations: At higher concentrations, these same metal ions can promote Aβ aggregation, but this often leads to the formation of amorphous, non-fibrillar aggregates rather than ordered fibrils. mdpi.comacs.org Both copper and zinc ions have been observed to abolish the formation of fibrillar structures in favor of these amorphous precipitates, especially at higher peptide concentrations. mdpi.com

The aggregation kinetics, often monitored by Thioflavin T (ThT) fluorescence, typically show a sigmoidal curve. Metal ions can alter the lag phase and the elongation rate of this process. acs.org For instance, Cu(II) has been shown to efficiently retard Aβ42 fibrillization at substoichiometric ratios. acs.org

Structural Consequences of Metal Binding on Beta-Amyloid (15-21) Conformation

The binding of transition metals induces significant conformational changes in the Aβ peptide.

Compaction and Folding: The interaction of Cu(II), Zn(II), and Ag(I) with monomeric Aβ causes a folding of the N-terminal part of the peptide, which encapsulates the metal ion. nih.govacs.org This results in a more compact, "folded" state that is in dynamic equilibrium with the "unfolded," metal-free state. nih.gov This metal-induced compact structure appears to be crucial for the observed delay in fibril formation. nih.gov

Secondary Structure: Metal binding can also influence the secondary structure of Aβ. The addition of metals can lead to a higher proportion of antiparallel β-sheet structures. mdpi.com For example, the coordination of Zn(II) has been reported to stabilize β-structures in monomeric Aβ. mdpi.com However, it's also noted that the induction of a specific conformation in the N-terminus to accommodate the metal ion may prevent the formation of the N-terminal β-strand necessary for fibrillar aggregation. nih.gov

Final Aggregate Morphology: While low concentrations of metal ions may not significantly alter the final fibril morphology, higher concentrations that lead to amorphous aggregates result in structurally distinct end-products. nih.govmdpi.com Fourier-transform infrared (FTIR) spectroscopy has shown similar spectra for final aggregation products with and without Zn(II) at low concentrations, suggesting similar β-sheet structures. nih.gov However, at high concentrations, the resulting amorphous aggregates are structurally different from typical amyloid fibrils. mdpi.com

Cellular and Subcellular Impact Research Mechanistic Focus

Synaptic Dysfunction Mechanisms

Effects on Synaptic Plasticity (e.g., Long-Term Potentiation/Depression)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Key forms of synaptic plasticity, Long-Term Potentiation (LTP) and Long-Term Depression (LTD), are known to be disrupted in the presence of various amyloid-beta peptides. nih.gov

Research on the specific fragment Aβ(15-25), which encompasses the (15-21) sequence, has shown that it does not significantly affect LTP in the CA1 region of the hippocampus in vivo. physiology.org In one study, intracerebroventricular injection of Aβ(15-25) did not alter low-frequency synaptic transmission or impair the induction of LTP when compared to control groups. physiology.org This is in contrast to the active neurotoxic fragment Aβ(25-35), which significantly impairs LTP. physiology.org This suggests that the neurotoxic sequence responsible for the direct impairment of LTP resides outside of the 15-21 region. physiology.org However, it is important to note that even at physiological picomolar concentrations, the longer Aβ(1-42) peptide can positively modulate synaptic plasticity, an effect attributed to the N-terminal domain which includes the 15-21 sequence. frontiersin.org This suggests a more complex, modulatory role for this region rather than direct toxicity.

Some studies indicate that while excessive Aβ production is synaptotoxic, lower concentrations may play a physiological role in regulating normal synaptic plasticity and memory. nih.gov The disruption of LTP and facilitation of LTD are considered key pathogenic steps in Alzheimer's disease-associated cognitive decline. nih.govoup.comjneurosci.org

Table 1: Effect of Aβ Fragments on Hippocampal Long-Term Potentiation (LTP) This table is interactive. You can sort and filter the data.

| Peptide Fragment | Concentration | Effect on LTP | Key Finding | Reference |

|---|---|---|---|---|

| Aβ(15-25) | 100 nmol (icv) | No significant effect | Does not impair LTP induction or baseline synaptic transmission. | physiology.org |

| Aβ(25-35) | Not Specified | Significant impairment | Contains the active neurotoxic sequence that impairs LTP. | physiology.org |

| Aβ(1-42) (oligomers) | 500 nM | Blockade of LTP | Soluble oligomers are potent inhibitors of LTP. | nih.gov |

| Aβ(1-42) (picomolar) | pM range | Enhancement of LTP | Suggests a physiological, modulatory role at low concentrations. | frontiersin.org |

Interference with Neurotransmitter Systems and Receptors

The interaction of amyloid-beta peptides with various neurotransmitter systems is a critical aspect of their impact on neuronal function. Aβ peptides have been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic plasticity and cognitive processes. nih.goven-journal.org Specifically, Aβ can selectively affect α7- and α4β2-nAChRs. nih.govnih.gov While research on Aβ(15-21) itself is limited in this area, the broader N-terminal region of Aβ is implicated in these interactions. For instance, picomolar concentrations of Aβ can modulate synaptic plasticity through a presynaptic α7-nAChR-dependent mechanism. mdpi.com

Aβ oligomers can also disrupt glutamatergic neurotransmission by interacting with NMDA and AMPA receptors, leading to calcium dyshomeostasis and impaired synaptic plasticity. frontiersin.orgcam.ac.uk This interference can trigger receptor internalization, reducing the number of surface receptors available for normal synaptic transmission. nih.gov Furthermore, Aβ can affect the release of neurotransmitters by interacting with presynaptic proteins. nih.govnih.gov The fragment Aβ(15-21) is part of a larger domain that may contribute to these broader interactions, although direct evidence for its specific binding and functional consequences on neurotransmitter receptors is still an area for further investigation.

Modulation of Synaptic Activity and Homeostasis

Amyloid-beta peptides are not merely toxic byproducts but can also function as modulators of synaptic activity. researchgate.net There is evidence that Aβ is released during synaptic activity and may serve a physiological function in a negative feedback loop to regulate neuronal activity within a normal range. en-journal.orgnih.gov This suggests a role for Aβ in homeostatic plasticity, the process by which neurons adjust their properties to maintain stable function. mdpi.com

Studies have shown that Aβ can depress excitatory transmission, which could be a mechanism to prevent neuronal hyperexcitability. nih.gov However, an excess of Aβ disrupts this balance, leading to synaptic depression and network dysfunction. researchgate.net The expression level of the amyloid precursor protein (APP) itself can modulate synaptic function, and this effect can be influenced by metabolic regulators like PPARα. jci.org While the specific contribution of the Aβ(15-21) fragment to these homeostatic mechanisms is not fully elucidated, its presence within the physiologically active N-terminal domain of Aβ suggests it may play a role in the normal regulation of synaptic activity. frontiersin.org

Mitochondrial Dynamics and Function Research

Impact on Mitochondrial Respiration and Energy Metabolism

Mitochondrial dysfunction is an early and prominent feature in the pathology of neurodegenerative diseases. nih.gov Amyloid-beta peptides can directly impact mitochondrial function, leading to impaired energy metabolism. nih.gov Aβ has been shown to accumulate within mitochondria and inhibit the activity of key enzymes in the electron transport chain (ETC), particularly complex I and complex IV (cytochrome c oxidase). nih.govplos.orgnih.govmdpi.com This inhibition leads to a decrease in mitochondrial respiration and a subsequent reduction in ATP production, compromising the high energy demands of neurons. nih.govnih.govfrontiersin.org

Table 2: Impact of Amyloid-Beta on Mitochondrial Function This table is interactive. You can sort and filter the data.

| Mitochondrial Parameter | Effect of Amyloid-Beta | Consequence | Reference |

|---|---|---|---|

| Complex I Activity | Inhibition | Reduced electron transport, increased ROS | nih.govmdpi.com |

| Complex IV (Cytochrome c Oxidase) Activity | Inhibition | Decreased respiration, reduced ATP production | nih.govnih.govnih.gov |

| Oxygen Consumption | Decreased | Impaired oxidative phosphorylation | nih.govnih.gov |

| ATP Production | Decreased | Cellular energy deficit, neuronal dysfunction | nih.govnih.gov |

| Aβ-binding alcohol dehydrogenase (ABAD) | Inhibition | Increased mitochondrial stress | nih.govfrontiersin.org |

Induction of Reactive Oxygen Species (ROS) Production

A direct consequence of impaired mitochondrial respiration is the increased production of reactive oxygen species (ROS). nih.gov When the electron flow through the ETC is inhibited by Aβ, electrons can leak and react with molecular oxygen to form superoxide (B77818) anions and other ROS. nih.govmdpi.com This leads to a state of oxidative stress, where the cellular antioxidant defenses are overwhelmed. mdpi.com

Oxidative stress is a key mechanism of Aβ-induced neurotoxicity. nih.govjneurosci.org The generated ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, further exacerbating mitochondrial and cellular dysfunction. nih.govimrpress.com There is evidence of a vicious cycle where Aβ induces ROS production, and oxidative stress, in turn, can increase the production and aggregation of Aβ. mdpi.comnih.gov While the specific role of the Aβ(15-21) fragment in directly inducing ROS has not been isolated, it is part of the larger peptide that is known to trigger this damaging cascade. jneurosci.org

Mitochondrial Membrane Interactions and Dysfunction

The interaction of amyloid-beta (Aβ) peptides with mitochondria is a critical area of investigation in cellular pathology. nih.gov Generally, Aβ peptides are known to accumulate at mitochondrial membranes, where they can interfere with critical functions. nih.gov These interactions can disrupt the electron transport chain, compromise membrane potential, and impair the transport of essential proteins into the mitochondria. nih.govresearchgate.net Aβ can directly interact with proteins on both the outer and inner mitochondrial membranes, potentially altering membrane permeability and leading to dysfunction. nih.govresearchgate.net

The accumulation of Aβ within mitochondria can lead to a range of detrimental effects, including the impairment of oxidative phosphorylation, a decrease in ATP synthesis, and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis. nih.gov Specifically, interactions with matrix components like Aβ-binding alcohol dehydrogenase (ABAD) can exacerbate mitochondrial stress. actanaturae.ru While extensive research has focused on longer Aβ fragments like Aβ(1-42), shorter fragments such as beta-Amyloid (15-21) are studied for their potential to modulate these toxic effects. Their impact is often assessed through downstream markers of cellular health, which are intrinsically linked to mitochondrial integrity.

Cellular Stress Response Pathways

A primary mechanism of Aβ-induced cellular damage is the generation of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.govmdpi.com This oxidative assault targets key biomolecules, including lipids, proteins, and nucleic acids, leading to widespread cellular damage. acs.org The interaction of Aβ with mitochondrial components is a significant source of ROS, as dysfunction in the electron transport chain can lead to electron leakage and the formation of superoxide anions. mdpi.com Furthermore, some Aβ peptides can interact with metal ions like copper and iron, catalyzing the production of highly reactive hydroxyl radicals. imrpress.com

Research indicates that Aβ peptides can activate enzymes such as NADPH oxidase in glial cells, further contributing to the oxidative environment and causing neuronal damage. nih.gov Studies involving beta-Amyloid (15-21) often examine its capacity to influence the aggregation and neurotoxicity of the full-length Aβ(1-42) peptide, thereby modulating the extent of oxidative stress induced in cellular models. researchgate.net The ability of such fragments to alter the course of Aβ(1-42) toxicity suggests an indirect role in the oxidative stress response pathway.

Aβ peptides are known to disrupt multiple intracellular signaling pathways that are crucial for neuronal survival, plasticity, and function. probiologists.com One of the most well-documented targets is the mitogen-activated protein kinase (MAPK) cascade. frontiersin.org Pathogenic Aβ can lead to the aberrant activation of specific MAPK pathways, such as p38 MAPK, which is linked to mitochondrial dysfunction, apoptosis, and inflammation. frontiersin.org In contrast, the dysregulation of other pathways, like the ERK-MAPK cascade, can impair processes essential for learning and memory. nih.gov

Insulin (B600854) signaling pathways, which are vital for neuronal metabolism and survival, can also be perturbed. jneurosci.org Aβ has been shown to interfere with insulin receptor function, contributing to a state of insulin resistance in the brain. jneurosci.org Research on peptide fragments like beta-Amyloid (15-21) investigates their ability to protect against the widespread signaling disruption caused by toxic Aβ aggregates. In a study assessing various Aβ fragments, pentapeptide 21, corresponding to the Aβ(15-21) sequence, demonstrated a notable ability to preserve cell viability in the presence of toxic Aβ(1-42), suggesting it may counteract the detrimental signaling events that lead to cell death. researchgate.net

The ultimate consequence of mitochondrial dysfunction, oxidative stress, and signaling pathway disruption is a reduction in cellular viability and the activation of programmed cell death, or apoptosis. jneurosci.org In vitro models, such as the PC-12 and SH-SY5Y neuroblastoma cell lines, are widely used to study the neurotoxic effects of Aβ peptides. frontiersin.orgpnas.org Exposure of these cells to toxic forms of Aβ leads to a dose-dependent decrease in cell viability and the initiation of apoptotic cascades. plos.orgplos.org Key markers of apoptosis include the activation of caspases (like caspase-3), changes in the expression of Bcl-2 family proteins, and DNA fragmentation. frontiersin.orgmdpi.com

Studies have specifically evaluated the protective potential of the beta-Amyloid (15-21) fragment against the toxicity induced by Aβ(1-42) in PC-12 cells. Research using the MTT cell viability assay showed that while Aβ(1-42) alone significantly reduced cell viability, co-incubation with the beta-Amyloid (15-21) fragment (referred to as pentapeptide 21 in the study) led to a marked recovery in cell viability, particularly at a 20 μM concentration. researchgate.net This finding suggests that the (15-21) fragment can interfere with the apoptotic pathways triggered by the longer, pathogenic Aβ peptide.

Table 1: Effect of Beta-Amyloid (15-21) on the Viability of PC-12 Cells Exposed to Aβ(1-42) This table summarizes data from a study where PC-12 cells were treated with 2 μM Aβ(1-42) alone or in combination with varying concentrations of the beta-Amyloid (15-21) fragment. Cell viability was measured using an MTT assay and is expressed as a percentage of untreated control cells.

| Treatment Group | Concentration of Beta-Amyloid (15-21) | Mean Cell Viability (%) |

| Aβ(1-42) only | 0 μM | ~55% |

| Aβ(1-42) + Beta-Amyloid (15-21) | 2 μM | ~60% |

| Aβ(1-42) + Beta-Amyloid (15-21) | 10 μM | ~65% |

| Aβ(1-42) + Beta-Amyloid (15-21) | 20 μM | ~80% |

Data adapted from a study by Garg et al., which investigated the effects of various pentapeptides on Aβ1–42-induced cytotoxicity. researchgate.net

Modulation Strategies for Beta Amyloid 15 21 Aggregation Research Avenues

Development of Aggregation Inhibitors

The development of molecules that can inhibit the aggregation of Aβ(15-21) is a primary focus of research. These inhibitors are designed to interact with this specific fragment, thereby preventing the cascade of events that leads to the formation of larger, toxic aggregates. Strategies range from using molecules that mimic parts of the Aβ sequence to employing novel materials that can disrupt the aggregation process.

Peptide-Based Modulators

Peptide-based modulators represent a rational approach to inhibiting Aβ aggregation, often designed based on the Aβ sequence itself. The core idea is to use a peptide that can bind to the Aβ(15-21) region but, due to modifications, disrupts rather than promotes aggregation.

A common strategy involves using peptides derived from the central hydrophobic core (CHC) of Aβ, particularly the KLVFF (residues 16-20) sequence, which is a key recognition element for self-assembly. nih.govportlandpress.comfrontiersin.org For instance, the peptide Ac-QKLVFF-NH2, which mimics the Aβ(15-20) sequence, has been shown to arrest fibril formation. nih.gov Modifications to these recognition sequences are crucial for their inhibitory activity. One approach is the introduction of D-amino acids in place of the natural L-amino acids. Peptides containing D-amino acids are more resistant to proteases and can act as potent inhibitors. exonpublications.comnih.gov For example, a synthetic D-peptide version of klvffa (Aβ 16-21) was found to be an effective inhibitor of Aβ aggregation. nih.gov

Another modification strategy is the incorporation of "β-breaker" residues. These are amino acids that disrupt the formation of the β-sheet structures necessary for fibril formation. An example is the addition of an Aib (α-aminoisobutyric acid) residue to a KLVFF-based peptide, which sterically blocks the hydrogen bonding required for β-sheet extension. portlandpress.com Retro-inverso peptides, which have reversed peptide bonds and are made of D-amino acids, have also been designed. Peptides like OR1 (RGKLVFFGR) and OR2 (RGKLVFFGR-NH2) are based on the KLVFF sequence and show high solubility and stability, with OR2 demonstrating inhibitory effects on Aβ oligomer formation. exonpublications.commdpi.com

| Peptide-Based Modulator | Sequence/Description | Target Region | Inhibitory Mechanism |

| Ac-QKLVFF-NH2 | Mimics Aβ(15-20) | Aβ(15-20) | Arrests fibril formation. nih.gov |

| D-klvffa | D-enantiomer of Aβ(16-21) | Aβ(16-21) | Sterically interferes with L-Aβ aggregation. nih.gov |

| KLVFF-Aib | KLVFF sequence with a C-terminal Aib residue | Aβ(16-20) | Aib acts as a β-strand breaker. portlandpress.com |

| iAβ5 (LPFFD) | β-sheet breaker peptide | Aβ | Blocks and disaggregates fibrils. nih.gov |

| OR2 (RGKLVFFGR-NH2) | Retro-inverso peptide based on KLVFF | Aβ(16-20) | Inhibits oligomer formation. exonpublications.commdpi.com |

Small Molecule Inhibitors and Their Binding Sites

A diverse array of small molecules, both natural and synthetic, have been investigated for their ability to inhibit Aβ aggregation. Many of these compounds are thought to interact with the central hydrophobic core of Aβ, which includes the 15-21 fragment, thereby interfering with the aggregation process.

Polyphenols, a class of natural compounds found in plants, have been extensively studied. For example, curcumin (B1669340) and epigallocatechin-3-gallate (EGCG) have demonstrated anti-aggregation properties. researchgate.netpharmakure.com Molecular dynamics simulations suggest that the aromatic rings of curcumin can interact with phenylalanine residues within the Aβ fibril, such as those at positions 19 and 20 in the Aβ(15-21) sequence. oaepublish.com Similarly, EGCG is believed to bind to the hydrophobic CHC and C-terminal regions of Aβ. pharmakure.com Some studies have pointed to more specific interactions, such as the formation of a covalent adduct between certain phenolic compounds and the Lys16 residue of Aβ42. acs.org

Other small molecules, such as Congo red and Thioflavin T, which are traditionally used as dyes to detect amyloid fibrils, can also inhibit fibril formation at higher concentrations. researchgate.net The development of novel small molecules is an active area of research. For instance, the compound 10074-G5 has been identified as capable of binding to and sequestering the Aβ peptide in its monomeric, soluble state, thus inhibiting both primary and secondary nucleation pathways. nih.gov

| Small Molecule Inhibitor | Class/Origin | Proposed Binding Site/Interaction |

| Curcumin | Polyphenol (Natural) | Interacts with aromatic residues (e.g., Phe19, Phe20). oaepublish.com |

| Epigallocatechin-3-gallate (EGCG) | Polyphenol (Natural) | Binds to the hydrophobic central hydrophobic core. pharmakure.com |

| Certain Phenolic Compounds | Synthetic | Can form covalent adducts with Lys16. acs.org |

| Congo Red | Synthetic Dye | Binds to β-sheet structures. researchgate.net |

| 10074-G5 | Synthetic | Binds to monomeric Aβ, preventing nucleation. nih.gov |

Nanomaterials as Modulators of Aggregation

Nanomaterials have emerged as a promising class of modulators for Aβ aggregation due to their unique physicochemical properties, such as a large surface-area-to-volume ratio. Gold nanoparticles (AuNPs) and carbon-based nanomaterials like graphene oxide (GO) have been shown to influence Aβ aggregation.

Gold nanoparticles can be functionalized to target specific regions of the Aβ peptide. For example, AuNPs modified with peptides can selectively attach to Aβ fibrils. mdpi.com The surface chemistry and size of AuNPs play a crucial role in their modulatory effects. Notably, poly(acrylic acid)-coated AuNPs have been found to completely abrogate Aβ aggregation even at very low substoichiometric ratios. researchgate.net The mechanism is thought to involve the alteration of local solution conditions near the nanoparticle surface, which in turn influences the aggregation process. researchgate.net

Graphene oxide has also demonstrated a strong inhibitory effect on Aβ fibrillation. researchgate.net Molecular dynamics simulations suggest that GO can interact with the Aβ(16-21) fragment, and that the interfaces between oxidized and unoxidized regions on the GO surface can perturb the peptide assembly, leading to the dissociation of Aβ fibrils. acs.org Hydroxylated single-wall carbon nanotubes (SWCNTs) have also been shown to significantly inhibit the formation of β-sheets in Aβ peptides, including the Aβ(16-22) fragment, by promoting the formation of disordered, less toxic aggregates. beilstein-journals.orgnih.gov

| Nanomaterial | Type | Effect on Aβ(15-21) Aggregation |

| Gold Nanoparticles (AuNPs) | Metal Nanoparticle | Inhibit aggregation; effect is dependent on size and surface coating. researchgate.netkashanu.ac.ir |

| Graphene Oxide (GO) | Carbon-based Nanomaterial | Inhibits fibrillation by interacting with and disrupting peptide assembly. researchgate.netacs.org |

| Single-Wall Carbon Nanotubes (SWCNTs) | Carbon-based Nanomaterial | Inhibit β-sheet formation, leading to disordered aggregates. beilstein-journals.orgnih.gov |

Mechanistic Insights into Anti-Aggregation Approaches

Understanding the mechanisms by which inhibitors modulate Aβ aggregation is crucial for the design of more effective therapeutic agents. The aggregation process is complex, involving primary nucleation, fibril elongation, and secondary nucleation. Inhibitors can target one or more of these steps.

Interference with Nucleation Processes

Nucleation is the initial and rate-limiting step in fibril formation, where soluble Aβ monomers associate to form unstable nuclei. Many inhibitors are designed to interfere with this primary nucleation process. By binding to Aβ monomers or early oligomers, these inhibitors can prevent the formation of a critical nucleus, thereby increasing the lag phase of aggregation.

Inhibition of Fibril Elongation

Fibril elongation is the process where soluble Aβ monomers add to the ends of existing fibrils, causing them to grow. Inhibitors that target this step are often referred to as "capping" agents because they bind to the ends of the fibrils and block further monomer addition.

This mechanism can be highly effective as fibril ends are present at very low concentrations, meaning the inhibitor can be active at substoichiometric ratios. mdpi.com Peptides containing self-recognition sequences, such as the amyloidogenic fragment KLVFF, can bind to fibril ends and significantly reduce the rate of fibril formation. mdpi.com Some small molecules also exhibit this mechanism. For instance, certain compounds have been shown to decrease the elongation rate constant (k_e), suggesting they inhibit fibril elongation by interacting with nascent fibers. acs.org Transition metal ions like Cu2+ have also been hypothesized to inhibit fibril elongation by blocking the ends of growing Aβ fibrils. mdpi.comacs.org This targeted inhibition of fibril-end elongation can effectively halt the growth of amyloid plaques.

Disassembly of Pre-formed Aggregates

A promising therapeutic strategy for Alzheimer's disease involves the disassembly of pre-formed amyloid fibrils and toxic oligomers. nih.gov Research has demonstrated that this process is reversible and can lead to a reduction in the symptoms associated with the disease in some cases. researchgate.net Various small molecules have been investigated for their ability to break down these stable structures.

One notable class of compounds is organofluorine molecules. Specifically, 5′-halogen substituted 3,3,3-trifluoromethyl-2-hydroxyl-(indol-3-yl)-propionic acid esters have shown significant efficacy in disassembling pre-formed Aβ fibrils. nih.gov Studies using Thioflavin-T (ThT) fluorescence spectroscopy, atomic force microscopy (AFM), and Fourier-transform infrared spectroscopy (FTIR) have confirmed this activity. nih.govresearchgate.net Interestingly, these compounds also act as potent inhibitors of fibril formation, giving them a dual-action potential for therapeutic development. nih.gov FTIR analysis indicated a structural shift from the characteristic β-sheet structure (around 1630 cm⁻¹) to less ordered species like oligomers (around 1645-1650 cm⁻¹), suggesting a conformational change is key to the disassembly process. researchgate.net

Polyphenolic compounds, particularly biflavonoids, have also been identified as potent disassemblers of Aβ fibrils. Amentoflavone (B1664850), for instance, has been shown to effectively disaggregate pre-formed Aβ1-42 fibrils with an EC₅₀ of 0.59 μM. biomolther.org Atomic force microscopy revealed that amentoflavone directly interacts with and disrupts the fibrillar structure, converting them into amorphous, non-toxic aggregates. biomolther.orgpnas.org This remodeling of mature fibrils into benign protein aggregates without increasing the load of toxic intermediates is a significant finding. pnas.org

Lysine-specific molecular tweezers are another class of molecules that have been shown to not only inhibit the fibrillation of various amyloid proteins but also to promote the disaggregation of pre-formed fibrils. mdpi.com These molecules are thought to bind to lysine (B10760008) residues within the fibrils, destabilizing the contacts that hold the aggregate structure together. mdpi.com

| Compound/Method | Mechanism of Action | Supporting Evidence |

| 5′-halogen substituted 3,3,3-trifluoromethyl-2-hydroxyl-(indol-3-yl)-propionic acid esters | Induces a conformational shift from β-sheet to less ordered structures. | ThT fluorescence, AFM, FTIR nih.govresearchgate.net |

| Amentoflavone (Biflavonoid) | Directly interacts with and converts fibrils into amorphous, non-toxic aggregates. | ThT assay, AFM biomolther.orgpnas.org |

| (-)-epigallocatechin gallate (EGCG) | Binds to β-sheet-rich aggregates and mediates conformational change without disassembly into monomers. | Biochemical and biophysical assays pnas.org |

| Lysine-specific molecular tweezers | Binds to lysine residues, destabilizing fibril structure. | Kinetic studies mdpi.com |

Modulation of Oligomer Toxicity through Structural Modification

While fibrillar plaques are a hallmark of Alzheimer's, soluble oligomeric forms of Aβ are now considered the most neurotoxic species. nih.govnih.gov Therefore, a key research strategy is to modulate the structure of these oligomers to reduce their toxicity. This can be achieved by altering the aggregation pathway to favor the formation of non-toxic, "off-pathway" aggregates. nih.gov

The toxicity of Aβ oligomers appears to be directly related to their structure and size. nih.govpnas.org Studies have shown an inverse correlation between the size of Aβ assemblies and the potency of their toxicity, with smaller oligomers (ranging from dimers to 24-mers) being the most harmful. nih.gov These toxic oligomers exhibit an increased β-sheet content compared to unstructured monomers. pnas.org

Several strategies aim to modify these toxic structures. One approach involves the use of small molecules that interact with Aβ monomers or oligomers, redirecting their aggregation. For example, the polyphenol EGCG has been shown to promote the self-assembly of unstructured, non-toxic oligomers instead of the typical β-sheet-rich aggregates. pnas.org This suggests that EGCG redirects aggregation-prone polypeptides into off-pathway assemblies. pnas.org

Nanomaterials have also emerged as a promising tool for modulating oligomer toxicity. Fullerenes and single-walled carbon nanotubes (SWCNTs) have been shown to inhibit the formation of β-sheet oligomers by interacting with hydrophobic residues of the Aβ peptide. beilstein-journals.org This interaction destabilizes the prefibrillar β-sheet structures, preventing the formation of toxic oligomers and promoting less harmful conformations. beilstein-journals.org

Structural modifications of the Aβ peptide itself can also influence toxicity. The KLVFFA sequence within Aβ(15-21) is a self-recognition site crucial for aggregation. mdpi.com Small molecules that target this region can disrupt the aggregation process and alter the structure of the resulting oligomers. For instance, the redox-active small molecule DMPD has been shown to structurally modulate Aβ40 assembly through intramolecular cross-linking with residues in this self-recognition region, leading to a significant reduction in toxic Aβ species. nih.gov

| Modulator | Effect on Oligomer Structure | Impact on Toxicity |

| (-)-epigallocatechin gallate (EGCG) | Promotes formation of unstructured, off-pathway oligomers. | Reduces formation of toxic, β-sheet-rich aggregates. pnas.org |

| Fullerenes/SWCNTs | Inhibit β-sheet formation by interacting with hydrophobic residues. | Prevents formation of toxic oligomers and promotes less harmful conformations. beilstein-journals.org |

| DMPD | Induces intramolecular cross-linking within the self-recognition region. | Reduces levels of soluble toxic Aβ species. nih.gov |

Strategies Targeting Metal-Induced Aggregation

The dysregulation of metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is implicated in the aggregation of Aβ peptides. nih.govresearchgate.net These metal ions can bind to specific residues in the N-terminal region of Aβ, facilitating aggregation and increasing neurotoxicity. researchgate.netrsc.org Consequently, strategies aimed at modulating these metal-Aβ interactions are a significant area of research.

One primary approach is the use of metal chelators. These molecules are designed to compete with Aβ for metal ion binding, thereby preventing or reversing metal-induced aggregation. nih.gov Metal protein attenuating compounds (MPACs) are a class of chelators with moderate affinity for metal ions that can cross the blood-brain barrier. nih.gov They work by correcting abnormal metal interactions, which can inhibit the oligomerization of Aβ induced by zinc and copper. nih.gov

Bifunctional molecules that combine a metal-chelating moiety with an Aβ-binding component have also been developed. nih.govresearchgate.net For example, the small molecule L2-b was designed to specifically target and regulate the reactivity of metal-Aβ complexes. rsc.orgpnas.org It has been shown to inhibit metal-induced Aβ aggregation and even disassemble existing metal-Aβ aggregates found in the brain tissue of Alzheimer's patients. rsc.orgpnas.org

Another strategy involves the use of metal complexes as inhibitors. Certain platinum and ruthenium complexes have been shown to interact with Aβ and inhibit its aggregation. researchgate.net For instance, piano-stool metal complexes containing ruthenium(II), osmium(II), rhodium(III), and iridium(III) have demonstrated the ability to hinder amyloid aggregation, with some showing nearly complete inhibition. rsc.org These complexes may act by delaying the formation of aggregation nuclei and subsequent fibrillation. rsc.org

| Strategy | Example Compound/Molecule | Mechanism of Action |

| Metal Chelation | Metal Protein Attenuating Compounds (MPACs) | Corrects abnormal metal interactions, limiting metal binding to Aβ. nih.gov |

| Bifunctional Molecules | L2-b | Targets metal-Aβ species to inhibit and disassemble metal-induced aggregates. rsc.orgpnas.org |

| Inhibitory Metal Complexes | Piano-stool Ru(II), Os(II), Rh(III), Ir(III) complexes | Interfere with the aggregation process, delaying nucleation and fibrillation. rsc.org |

| Metal-Binding Proteins | Metallothionein 3 (MT-3) | Can exchange Aβ-bound copper with zinc, rendering the Aβ less reactive. nih.gov |

Computational and in Silico Approaches in Beta Amyloid 15 21 Research

Coarse-Grained Models and Enhanced Sampling Techniques

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to simulating relatively short timescales. To overcome this limitation, researchers employ coarse-grained (CG) models and enhanced sampling techniques.

Coarse-grained models simplify the system by representing groups of atoms as single "beads". mdpi.comfrontiersin.org This reduction in the number of particles allows for simulations to cover much longer timescales, from microseconds to milliseconds, which are more relevant to the slow process of amyloid aggregation. tandfonline.comnih.gov Various CG models, such as MARTINI and OPEP, have been developed and applied to study protein aggregation. mdpi.comnih.gov These models have been instrumental in studying the spontaneous oligomerization of Aβ peptides and have shown that pre-fibrillar oligomers consist of highly dynamic β-sheet structures. tandfonline.com

Enhanced sampling techniques are methods that accelerate the exploration of the conformational landscape of a peptide. tandfonline.com Techniques like metadynamics and umbrella sampling work by modifying the potential energy surface of the system, allowing the simulation to overcome energy barriers more quickly and sample a wider range of conformations. mdpi.com These methods have been crucial in identifying different aggregation mechanisms and characterizing the transition pathways between disordered oligomers and more structured aggregates. tandfonline.com

Table 2: Comparison of All-Atom and Coarse-Grained Models

| Feature | All-Atom Models | Coarse-Grained Models |

|---|---|---|

| Resolution | High (individual atoms) | Low (groups of atoms as beads) |

| Computational Cost | High | Low |

| Simulation Timescale | Nanoseconds to a few microseconds | Microseconds to milliseconds |

| Level of Detail | High chemical and structural detail | Reduced detail, focuses on larger-scale phenomena |

| Applications for Aβ(15-21) | Studying detailed intermolecular interactions in early aggregation. | Investigating large-scale aggregation, oligomerization, and fibril formation over longer times. |

Modeling of Peptide-Membrane Interactions

The interaction between Aβ peptides and cell membranes is considered a critical event in the pathology of Alzheimer's disease. mdpi.comnih.gov Computational modeling, particularly MD simulations, has been vital in elucidating the molecular details of these interactions.

Simulations have shown that the presence of a membrane can significantly influence the conformation of Aβ peptides, often accelerating the formation of β-strand structures. acs.orgmdpi.com The composition of the lipid bilayer plays a crucial role in this process. For instance, membranes containing ganglioside GM1 have been shown to act as a scaffold for Aβ binding and promote its structural conversion from a random coil or helical state to a β-sheet-rich conformation. plos.org The initial binding is often driven by electrostatic interactions between the peptide and the lipid headgroups. nih.gov

Furthermore, simulations have revealed that Aβ peptides can insert into the membrane, which may lead to membrane disruption and contribute to cytotoxicity. acs.org The hydrophobic core of the Aβ peptide, which includes the (15-21) region, is thought to be crucial for these membrane interactions. The specific orientation and depth of insertion can depend on the lipid composition of the membrane. plos.org

Prediction of Aggregation Propensity and Inhibition

Computational algorithms have been developed to predict the aggregation propensity of different regions within a protein sequence. researchgate.netcam.ac.uk These algorithms typically analyze physicochemical properties such as hydrophobicity, charge, and secondary structure propensity to identify "aggregation-prone" regions. researchgate.netcam.ac.uk The Aβ(15-21) region is consistently identified as a hotspot for aggregation by these predictive tools.

These predictive methods are also valuable for designing inhibitors of Aβ aggregation. By understanding the key features that drive aggregation, researchers can design small molecules, peptides, or nanoparticles that interfere with this process. researchgate.netnih.gov For example, compounds that can bind to the hydrophobic core of Aβ or disrupt the electrostatic interactions necessary for aggregation can act as inhibitors. mdpi.complos.org Computational screening and MD simulations can then be used to evaluate the potential efficacy of these inhibitors before they are synthesized and tested in the laboratory. For instance, peptides derived from the Aβ sequence itself, including the (15-21) region, have been investigated as potential inhibitors that function by interfering with the self-assembly process. nih.gov

Table 3: Factors Influencing Aβ Aggregation Propensity

| Factor | Influence on Aggregation | Reference |

|---|---|---|

| Hydrophobicity | High hydrophobicity in regions like Aβ(15-21) is a major driving force for aggregation. | researchgate.net |

| β-Sheet Propensity | Intrinsic tendency of a sequence to form β-sheets increases aggregation risk. | researchgate.net |

| Net Charge | Low net electrostatic charge across the sequence can favor aggregation. | researchgate.net |

| Aromatic Residues | Aromatic amino acids, like Phenylalanine in Aβ(15-21), can play a key role in fibril formation. | researchgate.net |

Future Research Directions and Unresolved Questions

Elucidating the Precise Role of Beta-Amyloid (15-21) in the Pathological Cascade

A primary unresolved question is the exact function of the Aβ(15-21) fragment within the amyloid cascade. The central region of Aβ, which includes the 15-21 sequence, has been identified as a potential epitope for immunotherapy, suggesting its accessibility and importance in the structure of Aβ aggregates. google.com The full pathological cascade involves the aggregation of Aβ monomers into soluble oligomers, which are considered the most neurotoxic species, and their eventual deposition into insoluble plaques. wikipedia.orgjcdr.netfrontiersin.org This process is thought to trigger a series of downstream events, including tau protein hyperphosphorylation, synaptic dysfunction, and ultimately, neuronal cell death. youtube.commdpi.com